molecular formula C15H17N3O4 B15311525 Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine

Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine

Cat. No.: B15311525
M. Wt: 303.31 g/mol
InChI Key: JAHGCTDNGAAWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the histidine side chain. This compound is often used in peptide synthesis and as a protecting group for amino acids during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine typically involves the protection of the amino group of histidine using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of histidine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the Cbz-protected histidine. The methylation of the nitrogen atom in the imidazole ring is achieved using methyl iodide (CH3I) under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine has several scientific research applications:

Mechanism of Action

The mechanism of action of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free histidine can interact with its target molecules, facilitating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Na-((Benzyloxy)carbonyl)-L-histidine: Similar structure but without the methyl group on the imidazole ring.

    Na-((Benzyloxy)carbonyl)-L-lysine: Another amino acid derivative with a benzyloxycarbonyl protecting group.

    Na-((Benzyloxy)carbonyl)-L-arginine: Contains a guanidino group instead of an imidazole ring.

Uniqueness

Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and interaction with molecular targets. This modification can enhance its stability and specificity in biochemical applications .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H17N3O4/c1-18-10-16-8-12(18)7-13(14(19)20)17-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,17,21)(H,19,20)

InChI Key

JAHGCTDNGAAWIE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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